4-(4-n-pentylphenyl)benzaldehyde 4-(4-n-pentylphenyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 56741-21-0
VCID: VC14311427
InChI: InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3
SMILES:
Molecular Formula: C18H20O
Molecular Weight: 252.3 g/mol

4-(4-n-pentylphenyl)benzaldehyde

CAS No.: 56741-21-0

Cat. No.: VC14311427

Molecular Formula: C18H20O

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-n-pentylphenyl)benzaldehyde - 56741-21-0

Specification

CAS No. 56741-21-0
Molecular Formula C18H20O
Molecular Weight 252.3 g/mol
IUPAC Name 4-(4-pentylphenyl)benzaldehyde
Standard InChI InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3
Standard InChI Key FLJUIHAHXQMQRB-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two interconnected aromatic rings: a benzaldehyde moiety (a benzene ring with an aldehyde group at the para position) and a second phenyl ring substituted with an n-pentyl chain (-C5H11\text{-C}_5\text{H}_{11}) at the same para position. This arrangement creates a planar, conjugated system that enhances its stability and electronic properties. The aldehyde group (-CHO\text{-CHO}) introduces polarity and reactivity, making the compound amenable to nucleophilic additions and condensations .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number6853-57-2
Molecular FormulaC12H16O\text{C}_{12}\text{H}_{16}\text{O}
Molecular Weight176.26 g/mol
Boiling Point142–144°C (2 mmHg)
Density1.036 g/mL (25°C)
Refractive Index1.5215

Synthetic Methodologies

Cross-Coupling Reactions

The most common synthesis route involves Suzuki-Miyaura coupling, where 4-bromobenzaldehyde reacts with 4-n-pentylphenylboronic acid in the presence of a palladium catalyst. This method achieves high yields (70–85%) and excellent regioselectivity due to the compatibility of boronic acids with aldehyde functionalities. Alternative approaches include:

  • Friedel-Crafts Acylation: Reacting benzene derivatives with pentyl-substituted acyl chlorides, though this method risks over-alkylation .

  • Ullmann Coupling: Utilizing copper catalysts to couple iodobenzaldehyde with pentyl-substituted aryl halides, albeit with moderate efficiency .

Optimization Challenges

Steric hindrance from the pentyl chain often necessitates elevated temperatures (80–120°C) and polar aprotic solvents like dimethylformamide (DMF) to facilitate coupling . Post-synthesis purification typically involves column chromatography or recrystallization from methanol, yielding >95% purity .

Physicochemical Behavior

Thermal Stability

The compound exhibits moderate thermal stability, decomposing above 250°C. Its boiling point of 142–144°C under reduced pressure (2 mmHg) reflects low volatility, making it suitable for high-temperature applications .

Solubility and Reactivity

  • Solubility: Miscible in organic solvents (e.g., dichloromethane, THF) but insoluble in water due to its hydrophobic pentyl group .

  • Aldehyde Reactivity: Participates in oxidation (to carboxylic acids), reduction (to benzyl alcohols), and condensation reactions (e.g., forming Schiff bases with amines).

Industrial and Research Applications

Liquid Crystal Displays (LCDs)

The compound’s rigid, elongated structure aligns well with the molecular architecture of nematic liquid crystals. It serves as a precursor in synthesizing 4-alkyl-4'-cyanobiphenyls, critical components in LCDs .

Pharmaceutical Intermediates

In drug discovery, the aldehyde group enables conjugation with amines or hydrazines to form bioactive molecules. For example, derivatives of 4-(4-n-pentylphenyl)benzaldehyde have been explored as inhibitors of pro-inflammatory transcription factors like NF-κB .

Polymer Chemistry

Incorporating this compound into polyimides or epoxy resins enhances thermal resistance and mechanical strength. Its aromatic rings contribute to rigidity, while the pentyl chain improves solubility during processing.

Future Directions

Recent advances in catalysis and green chemistry present opportunities to refine the synthesis of 4-(4-n-pentylphenyl)benzaldehyde. For instance, photoredox catalysis could enable milder reaction conditions, reducing energy consumption . Additionally, computational modeling may optimize its electronic properties for next-generation optoelectronic materials.

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